molecular formula C14H9NO6 B6393869 4-(3,5-Dicarboxyphenyl)picolinic acid, 95% CAS No. 1261988-25-3

4-(3,5-Dicarboxyphenyl)picolinic acid, 95%

Cat. No. B6393869
CAS RN: 1261988-25-3
M. Wt: 287.22 g/mol
InChI Key: FXTJUKABHRFLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dicarboxyphenyl)picolinic acid, or 4-DCPA, is an organic compound with a molecular formula of C12H8O7. It is a white crystalline powder that is soluble in organic solvents, such as ethanol and methanol. 4-DCPA has a variety of applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

4-DCPA has a variety of applications in scientific research. It is commonly used as a reagent in the synthesis of other organic compounds, such as 2-hydroxy-4-phenylpyridine and 4-dicarboxy-2-hydroxybenzoic acid. It has also been used as a substrate in the enzymatic synthesis of 4-hydroxy-3,5-dicarboxyphenylacetic acid. Additionally, 4-DCPA has been used in the synthesis of polymeric materials, such as poly(4-DCPA) and poly(4-DCPA-co-amino acid).

Mechanism of Action

The mechanism of action of 4-DCPA is not fully understood. It is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids. Additionally, 4-DCPA may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
4-DCPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-DCPA can inhibit the growth of cancer cells, suggesting it may have potential as an anticancer agent. Additionally, 4-DCPA has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to reduce the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

4-DCPA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in organic solvents. Additionally, it is stable under a variety of conditions, making it suitable for use in a range of laboratory experiments. However, 4-DCPA also has some limitations. It is toxic and should be handled with care, and it can be difficult to remove from reaction mixtures.

Future Directions

There are a number of potential future directions for 4-DCPA research. Further studies are needed to better understand its mechanism of action and to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, research into the synthesis of polymeric materials based on 4-DCPA could lead to the development of novel materials with unique properties. Finally, further research is needed to explore the potential toxicity of 4-DCPA and to develop methods for its safe and effective use in laboratory experiments.

Synthesis Methods

4-DCPA can be synthesized from the reaction of 3,5-dicarboxyphenylacetic acid and pyridine. The reaction is carried out in a solvent, such as ethanol, at a temperature of approximately 150°C. The reaction produces 4-DCPA and pyridine hydrochloride as byproducts.

properties

IUPAC Name

5-(2-carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-12(17)9-3-8(4-10(5-9)13(18)19)7-1-2-15-11(6-7)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTJUKABHRFLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.